4-Iodo-2-nitro-6-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-nitro-6-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F3IN2O3 It is characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline typically involves multiple steps:
Nitration: The starting material, 4-iodoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Purification: The final product is purified using recrystallization or column chromatography to obtain this compound in high purity
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-nitro-6-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as cyanide or thiol groups, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substituting Agents: Sodium cyanide, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Iodo-2-amino-6-(trifluoromethoxy)aniline.
Substitution: 4-Cyano-2-nitro-6-(trifluoromethoxy)aniline.
Oxidation: Quinone derivatives of this compound.
Scientific Research Applications
4-Iodo-2-nitro-6-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-nitroaniline: Similar structure but lacks the trifluoromethoxy group.
4-Iodo-2-nitroaniline: Similar structure but lacks the trifluoromethoxy group.
4-Iodo-2-nitro-6-(trifluoromethyl)aniline: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group
Uniqueness
4-Iodo-2-nitro-6-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4F3IN2O3 |
---|---|
Molecular Weight |
348.02 g/mol |
IUPAC Name |
4-iodo-2-nitro-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4F3IN2O3/c8-7(9,10)16-5-2-3(11)1-4(6(5)12)13(14)15/h1-2H,12H2 |
InChI Key |
AANCLRWVJAFNBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.